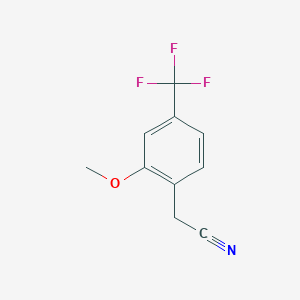
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile, with the CAS number 1017779-20-2, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C10H8F3NO
- Molecular Weight : 215.17 g/mol
- IUPAC Name : 2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile
- Structure :
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can lead to improved biological activity.
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and enzyme inhibition. The trifluoromethyl group can significantly influence the binding affinity of the compound to various biological targets, enhancing its efficacy.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In a study examining various derivatives, it was found that the presence of a trifluoromethyl group increased the potency against certain bacterial strains compared to non-fluorinated analogs .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Case Studies
- Study on Neurotransmitter Uptake : A study published in MDPI highlighted that compounds with a trifluoromethyl group showed increased inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .
- Cytotoxicity Assessment : In a cytotoxicity assay against human cancer cell lines, this compound demonstrated significant growth inhibition, particularly in breast and lung cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 3-Trifluoromethylphenylacetic acid | Structure | Moderate Antimicrobial |
| Trifluoroacetophenone | Structure | Weak Anticancer |
Propriétés
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNAZIBJNOIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















